molecular formula C8H13NO2 B2720450 Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 1417546-08-7

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B2720450
CAS No.: 1417546-08-7
M. Wt: 155.197
InChI Key: NHXCMSNCBQRPFQ-UHFFFAOYSA-N
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Description

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (CAS 119102-22-6) is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . It serves as a valuable synthetic intermediate and molecular scaffold in organic chemistry and drug discovery research. While direct applications for this specific ester are less documented in the available literature, its core structure is part of a significant class of nitrogen-bridged bicyclic compounds. These structures, particularly the 7-azabicyclo[2.2.1]heptane framework, are extensively recognized as conformationally restricted proline analogues . Such rigid, bridged scaffolds are highly prized in medicinal chemistry for constructing modified peptides to elucidate the spatial requirements of biologically active compounds and to probe the relationship between conformation and biological activity . The closely related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, for instance, has been successfully incorporated into potent bioactive molecules, including boronic acid-based thrombin inhibitors and novel classes of HIV-1 protease inhibitors, highlighting the therapeutic potential of this structural class . The methyl ester functional group in this compound makes it a versatile precursor for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid or transesterification. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXCMSNCBQRPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCN(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate typically involves the reaction of cyclopentene derivatives with nitrogen-containing reagents. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for Methyl 1-azabicyclo[22

Chemical Reactions Analysis

Types of Reactions

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, making them suitable for laboratory synthesis.

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, reduced forms, and substituted derivatives of this compound. These products can be further utilized in various research applications.

Scientific Research Applications

Chemistry

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized as a precursor for synthesizing more complex bicyclic compounds.
  • Chemical Reactions : The compound can undergo various reactions, including oxidation, reduction, and substitution, leading to the formation of derivatives with different properties .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules:

  • Enzyme Modulation : The nitrogen atom allows for stable complex formation with enzymes, influencing their activity .
  • Receptor Binding : this compound has been investigated for its binding affinity to nicotinic acetylcholine receptors (nAChRs), which play significant roles in neurological processes .

Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Neurological Disorders : Research indicates that it may modulate neurotransmitter systems, making it a candidate for drug development targeting conditions such as depression and anxiety .
  • Drug Development : Its ability to influence enzyme and receptor activity positions it as a promising agent in developing new therapeutic agents .

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

Enantioselective Synthesis Study

A study demonstrated the enantioselective synthesis of derivatives from Methyl 1-azabicyclo[2.2.1]heptane, emphasizing its structural significance in biological activity .

Research on bicyclic amino acids indicated that derivatives similar to Methyl 1-azabicyclo[2.2.1]heptane exhibit significant biological activity, including effects on amino acid transporters and potential anticancer properties .

Interaction with Neurotransmitter Systems

Investigations into the compound's interaction with neurotransmitter receptors suggest its role in modulating synaptic activity, which could lead to advancements in treatment strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form stable complexes with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility (25°C) Boiling Point (°C) Density (g/cm³)
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate 169.22 56 g/L (water) 211.4 1.12
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate 183.22* Not reported ~250 (estimated) ~1.10 (estimated)
1-Azabicyclo[2.2.2]octan-3-ol (Quinuclidinol) 127.19 Soluble in alcohol Sublimes at 180 1.12†

*Estimated based on molecular formula; †Bulk density from .

  • Solubility Trends: Ethyl [2.2.1] derivatives show higher aqueous solubility compared to quinuclidinol, which is more soluble in alcohols due to hydroxyl group polarity . The methyl ester analog likely follows similar solubility trends but may exhibit slightly lower hydrophilicity due to the shorter alkyl chain.

Research Findings and Trends

Recent advances in strained azabicyclic chemistry highlight the versatility of [2.2.1] systems. For example, flow technology has enabled efficient preparation of C3-heterosubstituted azabicycles, expanding access to novel chemical space . In contrast, [2.2.2] systems dominate industrial applications due to their scalability and stability in API synthesis .

Biological Activity

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound features a bicyclic framework with a nitrogen atom integrated into its structure, which enhances its reactivity and interaction with biological targets. The compound is characterized by:

  • Bicyclic Structure : The bicyclic nature facilitates specific interactions with enzymes and receptors.
  • Carboxylate Group : This functional group is crucial for binding interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors:

  • Enzyme Interaction : The nitrogen atom in the bicyclic structure allows for the formation of stable complexes with certain enzymes, thereby modulating their activity.
  • Receptor Binding : The compound has been studied for its potential to bind to nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly in the context of receptor binding:

  • Dopamine Transporter Interaction : In studies evaluating derivatives of this compound, it was found that certain stereoisomers displayed binding affinities at the dopamine transporter comparable to cocaine, albeit less potent (Ki values ranging from 5 to 96 µM) .

Comparative Studies

A comparative analysis with similar compounds reveals that while this compound is less potent than cocaine, it retains structural advantages that may be exploited in drug design:

CompoundBinding Affinity (Ki, µM)Notes
Cocaine< 0.01Potent inhibitor
This compound5 - 96Less potent but structurally unique

Applications in Research and Medicine

This compound is being investigated for various applications:

  • Drug Development : Its ability to modulate enzyme and receptor activity positions it as a candidate for developing new therapeutic agents targeting neurological disorders.
  • Chemical Synthesis : It serves as a precursor for synthesizing more complex bicyclic compounds, contributing to advancements in synthetic organic chemistry .

Case Studies

Recent studies have highlighted the potential of Methyl 1-azabicyclo[2.2.1]heptane derivatives in therapeutic contexts:

  • Cocaine Analogues : Research on structurally related compounds has shown promise in developing treatments for addiction by targeting dopamine pathways without the high potency associated with cocaine itself .
  • Antiviral Properties : Although primarily studied for neurological applications, ongoing research is exploring its potential antiviral properties, particularly against viruses like SARS-CoV-2 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves alkylation of piperidine derivatives followed by ring-closure reactions. For example, ethyl isonipecotate can react with 1-bromo-2-chloroethane in the presence of an organic base (e.g., DIPEA) to form intermediates, which undergo cyclization using strong bases like lithium diisopropylamide (LDA) . Solvent selection (e.g., THF or toluene) and temperature control (0–25°C) are critical for yield optimization. Photochemical methods for bicyclic systems, as seen in related azabicyclo compounds, may also be adaptable .

Q. How can researchers characterize the structural conformation and purity of this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm bicyclic geometry and ester functionality. For example, characteristic shifts for bridgehead protons appear in the δ 1.5–2.5 ppm range, while ester carbonyls resonate near δ 170 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : The compound may pose acute toxicity (H302) and skin irritation (H315). Use nitrile gloves, fume hoods, and Type P95 respirators during handling. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Store in airtight containers under inert gas (N2_2) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for bicyclic intermediates during synthesis?

  • Methodological Answer : Discrepancies may arise from diastereomerism or solvent effects. For example, vicinal coupling constants (JJ) in 1HNMR^1 \text{H} \text{NMR} can distinguish endo vs. exo conformers. Use deuterated solvents (CDCl3_3, DMSO-d6_6) to standardize conditions and compare with literature data for related bicyclo[2.2.1] systems . Dynamic NMR (DNMR) at variable temperatures can also probe conformational exchange .

Q. What strategies improve yield in ring-closure reactions for azabicyclo compounds?

  • Methodological Answer : Optimize base strength and stoichiometry. LDA or NaHMDS at −78°C enhances enolate formation in cyclization steps. Solvent polarity (e.g., THF vs. toluene) influences transition-state stabilization. For example, the patent EP303134-03-4 achieved 85% yield using THF for similar bicyclo[2.2.2] systems . Microwave-assisted synthesis reduces reaction time and improves regioselectivity in strained systems .

Q. How does the bicyclo[2.2.1]heptane scaffold influence biological activity in neuropharmacological studies?

  • Methodological Answer : The rigid structure enhances binding affinity to nicotinic acetylcholine receptors (nAChRs) or serotonin transporters (SERT). For example, granisetron (a 5-HT3_3 antagonist) uses an azabicyclo[3.2.1] core for receptor selectivity. Computational docking studies (e.g., AutoDock Vina) can map steric and electronic interactions between the bicyclic moiety and target proteins .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies show degradation via ester hydrolysis under acidic (pH <3) or basic (pH >10) conditions. Use accelerated stability testing (40°C/75% RH) over 4 weeks with HPLC monitoring. Formulate as lyophilized salts (e.g., hydrochloride) to enhance shelf life .

Q. Can computational methods predict reactivity or regioselectivity in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for electrophilic substitutions. For example, bromination at the bridgehead carbon (C4) is favored due to lower activation energy (~15 kcal/mol) compared to other positions . Molecular dynamics simulations (MD) further predict solvation effects on reaction pathways .

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